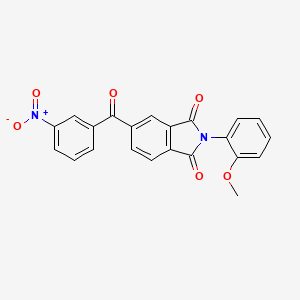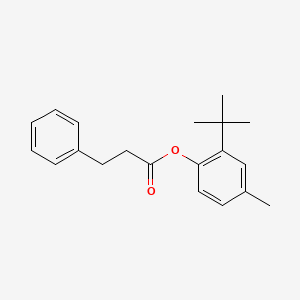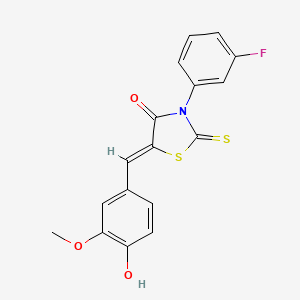![molecular formula C25H23N3O2 B3744438 N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B3744438.png)
N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide
説明
N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a highly conserved protein that is present in the outer mitochondrial membrane of most eukaryotic cells. It is involved in various cellular functions, including cholesterol transport, apoptosis, and steroidogenesis. DPA-714 has been extensively studied for its potential applications in the field of neuroscience, cancer research, and immunology.
作用機序
The mechanism of action of N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide involves binding to the TSPO on the outer mitochondrial membrane. TSPO is involved in the transport of cholesterol across the mitochondrial membrane, and its expression is upregulated in various pathological conditions, including neuroinflammation and cancer. N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide has been shown to modulate TSPO activity, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide has been shown to have various biochemical and physiological effects, including the modulation of immune cell activity, inhibition of cell proliferation, and induction of apoptosis. N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide has also been shown to enhance the immune response against cancer cells by activating the innate immune system. In addition, N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide has been shown to modulate the expression of genes involved in cholesterol transport and steroidogenesis.
実験室実験の利点と制限
The advantages of using N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide in lab experiments include its high selectivity for TSPO and its ability to modulate immune cell activity. N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide has also been shown to have low toxicity and good pharmacokinetic properties. However, the limitations of using N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide include its high cost, the need for specialized equipment for PET imaging, and the limited availability of the compound.
将来の方向性
There are several future directions for the study of N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide, including:
1. Development of new synthesis methods to improve the yield and purity of N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide.
2. Investigation of the role of TSPO in various pathological conditions, including neuroinflammation, cancer, and autoimmune disorders.
3. Development of new therapeutic agents based on the structure of N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide for the treatment of neurological and immunological disorders.
4. Investigation of the potential of N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide as a PET tracer for the early diagnosis and monitoring of neurological disorders.
5. Investigation of the potential of N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide as a modulator of immune cell activity for the treatment of cancer and autoimmune disorders.
In conclusion, N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide is a selective ligand for the translocator protein (TSPO) that has potential applications in the field of neuroscience, cancer research, and immunology. The compound has been extensively studied for its ability to modulate TSPO activity, inhibit cell proliferation, and induce apoptosis. Future research on N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide is focused on developing new synthesis methods, investigating the role of TSPO in various pathological conditions, and developing new therapeutic agents based on the structure of N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide.
科学的研究の応用
N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide has been extensively studied for its potential applications in the field of neuroscience, cancer research, and immunology. In neuroscience, N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide is used as a positron emission tomography (PET) tracer to visualize the distribution of TSPO in the brain. TSPO expression is upregulated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide PET imaging has been shown to be a useful tool for early diagnosis and monitoring of these disorders.
In cancer research, N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation. N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide has also been shown to enhance the immune response against cancer cells by activating the innate immune system.
In immunology, N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide has been shown to modulate the activity of immune cells, including macrophages and microglia. TSPO expression is upregulated in activated immune cells, and N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. This makes N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide a potential therapeutic agent for the treatment of inflammatory disorders, including rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-16-9-12-19(13-10-16)24-20-6-4-5-7-21(20)25(30)28(27-24)15-23(29)26-22-14-17(2)8-11-18(22)3/h4-14H,15H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIOHLNVNUXNCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-acetylphenyl)-2-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3744361.png)

![1,1'-[(2,2-diphenylethyl)imino]di(2-propanol)](/img/structure/B3744387.png)

![1-{4-amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-3-[(4-chlorophenyl)thio]acetone](/img/structure/B3744406.png)
![methyl (5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B3744408.png)
![methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B3744412.png)
![methyl [(5-amino-1H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B3744415.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-phenoxyacetamide](/img/structure/B3744429.png)
![[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B3744430.png)

![N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2,4-dichlorophenyl)urea](/img/structure/B3744448.png)
![N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B3744455.png)